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Compound of Interest

Compound Name: 4-Phenylpiperidine-4-carboxamide

CAS No.: 80139-80-6

Cat. No.: B8810514 Get Quote

Executive Summary & Compound Profile
4-Phenylpiperidine-4-carboxamide is a critical pharmacophore scaffold used in the synthesis

of opioid receptor agonists (e.g., loperamide, diphenoxylate analogs) and neuroactive ligands.

Because its biological activity is highly sensitive to structural fidelity, confirming the precise

elemental composition is the first line of defense against synthetic errors (such as salt

mismatch or hydration).[1]

This guide objectively compares Elemental Analysis (Combustion) against HPLC and qNMR to

help researchers select the optimal characterization strategy.

Chemical Identity
Property Specification

IUPAC Name 4-Phenylpiperidine-4-carboxamide

Common Synonyms
4-Carbamoyl-4-phenylpiperidine; 4-Phenyl-4-

piperidinecarboxamide

CAS Number 39633-82-4 (Free Base) / 73415-54-0 (HCl Salt)

Molecular Formula C₁₂H₁₆N₂O

Molecular Weight 204.27 g/mol (Free Base)
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Theoretical Elemental Analysis (The "Gold
Standard")
Before performing experimental analysis, one must establish the theoretical baseline.[1]

Deviations from these values are the primary indicator of impurities (solvents, water, inorganic

salts) that HPLC often misses.[1]

Calculation Logic
The calculation uses standard atomic weights:
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,
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A. Free Base Form (C₁₂H₁₆N₂O)[1]
Carbon (12):

[1]

Hydrogen (16):

[1]

Nitrogen (2):

[1]

Oxygen (1):

[1]

Total MW:

[1]
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Element Calculation Theoretical %

Carbon 70.56%

Hydrogen 7.90%

Nitrogen 13.71%

B. Hydrochloride Salt Form (C₁₂H₁₆N₂O

HCl)
Most commercial samples are supplied as the HCl salt to improve stability.[1]

Formula: C₁₂H₁₇ClN₂O[1]

Total MW:

[1]

Element Calculation Theoretical %

Carbon 59.87%

Hydrogen 7.12%

Nitrogen 11.64%

Comparative Analysis: EA vs. HPLC vs. qNMR
While Elemental Analysis is the historical standard, modern drug development often requires

orthogonal methods.[1] The table below compares "product performance" in terms of analytical

utility.
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Feature
Elemental Analysis

(CHN)
HPLC-UV/MS

Quantitative NMR

(qNMR)

Primary Scope
Bulk Purity &

Empirical Formula

Organic Impurities &

Isomers

Absolute Purity &

Structure

Sample Required 2–5 mg (Destructive) <1 mg (Recoverable)
5–10 mg

(Recoverable)

Specificity
Low: Cannot

distinguish isomers.[1]

High: Separates

related substances.[1]

High: Distinguishes

structure.[1]

Detection Limits
±0.3% to ±0.4%

(Precision)
0.05% (Sensitivity)

~1% (Limit of

Quantitation)

Blind Spots

Isomers; specific

organic contaminants.

[1]

Inorganic salts; water;

non-UV active

solvents.[1]

Paramagnetic

impurities; solubility

limits.[1]

Best For...

Confirming Salt

Stoichiometry (e.g.,

mono- vs. di-HCl) and

hydration state.

Routine Purity Checks

and release testing.

Reference Standard

Qualification without a

standard.[1]

Expert Insight: Why EA Remains Critical
You cannot rely solely on HPLC for 4-Phenylpiperidine-4-carboxamide.[1] Because the

molecule contains a secondary amine and an amide, it is hygroscopic and prone to forming

hydrates.[1]

Scenario: An HPLC trace shows 99.9% purity.

Reality: The sample contains 5% water and 2% residual inorganic salt from the synthesis

workup.[1]

EA Result: Carbon will be significantly lower than theoretical (e.g., Found C=66.5% vs Theo

C=70.5%), immediately flagging the non-organic contamination.[1]

Experimental Protocol: Performing the Analysis
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To achieve the industry standard tolerance of ±0.4%, follow this self-validating protocol.

Step 1: Sample Preparation (Critical)
Drying: The amide group can hydrogen bond with water.[1] Dry the sample at 40°C under

high vacuum (0.1 mbar) for 12 hours over P₂O₅.

Homogenization: Lightly crush crystals to ensure a uniform burn. Do not grind vigorously if

the sample is potentially polymorphic/unstable.[1]

Step 2: Combustion (CHN Analyzer)
Carrier Gas: Helium (99.999%).[1]

Combustion Temp: 950°C (ensure complete oxidation of the phenyl ring).

Reduction Temp: 650°C (Copper).[1]

Standard: Acetanilide (C₈H₉NO) is the preferred calibration standard due to similar C/N

ratios.[1]

Step 3: Data Interpretation Workflow
Use the following logic to interpret your results:
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Start: Receive EA Data

Is deviation < 0.4%?

Pass: Confirm Purity

Yes

Fail: Analyze Deviation

No

Low %C, High %H
(Suspect: Water/Solvent)

Low %C, Low %N
(Suspect: Inorganic Salts)

High %C
(Suspect: Solvent Trapping/Drying)

Action: TGA or Karl Fischer Action: Residue on Ignition (ROI)

Click to download full resolution via product page

Figure 1: Decision tree for interpreting Elemental Analysis data deviations.

Troubleshooting & Common Pitfalls
The "Hydrate Trap"
4-Phenylpiperidine-4-carboxamide often forms a hemihydrate.[1]

Theoretical (Hemihydrate C₁₂H₁₆N₂O[1] · 0.5 H₂O):

MW: 213.28[1]

%C: 67.58% (vs 70.56% dry)

%H: 8.03% (vs 7.90% dry)
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Diagnosis: If your Carbon is consistently ~3% low, calculate for 0.5 or 1.0 mole of water.[1] If

the numbers match, you have a stable hydrate, not an impure product.[1]

The "Salt Switch"
Synthesis often involves HCl or HBr.[1] If the acid wash wasn't fully neutralized, you may have

a partial salt.[1]

Check: Run a Silver Nitrate (AgNO₃) precipitation test or Ion Chromatography (IC) to confirm

the presence of halides if EA values for N are correct but C is low.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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